![molecular formula C22H20FN3O3S B5522239 N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5522239.png)

N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

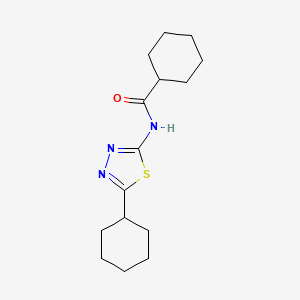

Synthesis Analysis The synthesis of sulfonamide derivatives typically involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide. These processes might use fluorine, hydroxy, methoxy, or trimethoxy moieties as substituents to enhance specific chemical properties. The synthesis method can significantly influence the yield and purity of the final product (Gul et al., 2016).

Molecular Structure Analysis The structure of such compounds is characterized using techniques like FT-IR, NMR, HRMS, and sometimes X-ray crystallography. Molecular structure determination is essential for understanding the chemical and biological function of the compound. The central molecular backbone usually shows a consistent conformation across similar sulfonamide derivatives (Ceylan et al., 2015).

Chemical Reactions and Properties Sulfonamide derivatives can participate in a variety of chemical reactions, reflecting their diverse chemical properties. They have been shown to inhibit carbonic anhydrase isozymes, which is a common biological target for sulfonamides, indicating potential for therapeutic applications. Their reactivity can be influenced by the substituents on the benzene rings (Gul et al., 2016).

Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical use of chemical compounds. These properties can be determined using crystallography and spectroscopic methods. The crystal structure affects the compound's stability and reactivity (Purandara et al., 2018).

科学的研究の応用

Enzyme Inhibition and Antitumor Activity

- Cytotoxicity and Enzyme Inhibition: Studies have synthesized derivatives related to N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide, showing cytotoxic activities potentially crucial for anti-tumor studies. Some derivatives strongly inhibit human cytosolic carbonic anhydrase (CA) isoforms, indicating potential for therapeutic applications (Gul et al., 2016). Another study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides by microwave irradiation, revealing potent inhibitory effects against hCA I and II isoforms, suggesting implications for treating conditions associated with dysregulated CA activity (Gul et al., 2016).

Structural Analysis

- Crystal Structure Analysis: The crystal structures of derivatives, including those with different substituents, have been investigated. These studies reveal similar molecule conformations and hydrogen-bonding patterns, contributing to the understanding of their potential biological activity and interactions with biological targets (Purandara et al., 2018).

Safety and Hazards

特性

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c1-17-7-13-20(14-8-17)26(30(28,29)21-5-3-2-4-6-21)16-22(27)25-24-15-18-9-11-19(23)12-10-18/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNRHGWOGYDELH-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)

![5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5522171.png)

![4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5522174.png)

![2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol](/img/structure/B5522182.png)

![4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5522190.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5522193.png)

![3-({4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5522202.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B5522209.png)

![3-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522216.png)

![4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5522223.png)

![methyl 4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B5522237.png)

![2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5522240.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522261.png)